molecular formula C10H13BrO B1280054 2-Bromo-5-(tert-butyl)phenol CAS No. 20942-68-1

2-Bromo-5-(tert-butyl)phenol

Cat. No.: B1280054
CAS No.: 20942-68-1
M. Wt: 229.11 g/mol
InChI Key: KSYHPGHAMBDJLG-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)phenol is an organic compound with the molecular formula C₁₀H₁₃BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a tert-butyl group at the fifth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(tert-butyl)phenol typically involves the bromination of 5-(tert-butyl)phenol. One common method includes the reaction of 5-(tert-butyl)phenol with bromine in the presence of a solvent such as dichloromethane at low temperatures to ensure selective bromination . The reaction is typically carried out at 0°C to prevent over-bromination and to achieve high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 5-(tert-butyl)phenol is reacted with bromine in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(tert-butyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed:

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: The major product is 5-(tert-butyl)phenol.

Scientific Research Applications

2-Bromo-5-(tert-butyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-4-tert-butylphenol
  • 4-Bromo-2,6-di-tert-butylphenol
  • 2-Bromo-5-methylphenol

Comparison: 2-Bromo-5-(tert-butyl)phenol is unique due to the specific positioning of the bromine and tert-butyl groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-bromo-5-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYHPGHAMBDJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491367
Record name 2-Bromo-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20942-68-1
Record name 2-Bromo-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve tetrabutylammonium tribromide (48.1 g, 100 mmol) and 2-tert-butylphenol (15 g, 100 mmol) in CH2Cl2(180 mL) and MeOH (120 mL) at 0° C., and stir overnight. Evaporate the solvent, and partition residue between Et2O (150 mL×3) and water (200 mL). Combine organic layers, and wash with 1M HCl (aqueous, 200 mL) and brine (100 mL), dry over MgSO4, filter, and rotary evaporate to give 23 g (100%) of 2-bromo-5-(1,1-dimethylethyl)phenol as a yellowish oil. 1H NMR (400 MHz, CDCl3) δ 7.39 (d, J=8.5 Hz, 1H), 7.09 (d, J=2.3 Hz, 1H), 6.87 (dd, J=8.5, 2.3 Hz, 1H), 5.57 (s, 1H), 1.31 (s, 9H). 13C NMR (101 MHz, CDCl3) δ 153.15, 151.81, 131.37, 119.22, 113.48, 106.88, 34.68, 31.20.
Quantity
48.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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